Pyrimidine, 4,6-diethoxy-

Description

BenchChem offers high-quality Pyrimidine, 4,6-diethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 4,6-diethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

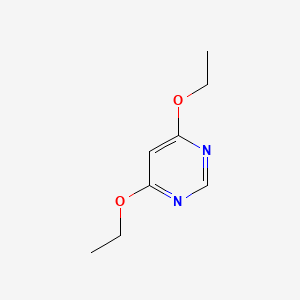

Structure

3D Structure

Properties

CAS No. |

28824-74-0 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4,6-diethoxypyrimidine |

InChI |

InChI=1S/C8H12N2O2/c1-3-11-7-5-8(12-4-2)10-6-9-7/h5-6H,3-4H2,1-2H3 |

InChI Key |

WFUDIWSUZYDRST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=NC=N1)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-diethoxypyrimidine, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.

Introduction

4,6-Diethoxypyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The substitution pattern of the pyrimidine ring plays a crucial role in its pharmacological profile. The 4,6-diethoxy substitution, in particular, can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. This guide outlines a robust synthetic pathway to 4,6-diethoxypyrimidine, starting from readily available precursors, and details the analytical techniques for its comprehensive characterization.

Synthetic Pathway

The synthesis of 4,6-diethoxypyrimidine is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4,6-dichloropyrimidine, from 4,6-dihydroxypyrimidine. The subsequent step is a nucleophilic substitution reaction where the chloro groups are displaced by ethoxy groups.

Caption: Synthetic route to 4,6-diethoxypyrimidine.

Experimental Protocols

The chlorination of 4,6-dihydroxypyrimidine is a critical step and can be achieved using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base.[1][2]

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or other tertiary amine)

-

Dichloromethane (anhydrous)

-

Ice

-

Water

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous dichloromethane.

-

Add N,N-dimethylaniline (2.0 eq) to the suspension.

-

Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

-

Purify the crude product by recrystallization or column chromatography.

This procedure is adapted from the synthesis of 4,6-dimethoxypyrimidine, where sodium methoxide is replaced with sodium ethoxide.[3]

Materials:

-

4,6-Dichloropyrimidine

-

Sodium ethoxide

-

Ethanol (absolute)

-

1 M Hydrochloric acid

-

Dichloromethane

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide (3.0 eq) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).

-

To this solution, add 4,6-dichloropyrimidine (1.0 eq) portion-wise at room temperature.

-

Heat the resulting suspension at reflux (approximately 78 °C) for 24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, remove most of the solvent under reduced pressure.

-

To the residue, add 1 M aqueous HCl and dichloromethane.

-

Separate the layers and wash the organic phase with saturated aqueous NaCl solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate-hexanes).

Characterization Data

The following tables summarize the expected physical and spectroscopic data for 4,6-diethoxypyrimidine and its precursor, 4,6-dichloropyrimidine. Data for 4,6-diethoxypyrimidine is predicted based on analogous compounds due to the limited availability of direct experimental values in the literature.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | White to yellow-brown crystalline solid | 65-68 | 195 |

| 4,6-Diethoxypyrimidine | C₈H₁₂N₂O₂ | 168.19 | Colorless to pale yellow oil/low melting solid | (Predicted) < 25 | (Predicted) ~240-250 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 4,6-Dichloropyrimidine | 8.75 (s, 1H), 7.50 (s, 1H) | 162.0, 158.5, 120.0 | ~3100 (C-H), ~1550 (C=N), ~800 (C-Cl) | 148 (M⁺), 150 (M⁺+2), 152 (M⁺+4) |

| 4,6-Diethoxypyrimidine (Predicted) | ~8.4 (s, 1H), ~6.0 (s, 1H), ~4.4 (q, 4H), ~1.4 (t, 6H) | ~170 (C-O), ~158 (N=C-N), ~85 (C5), ~62 (O-CH₂), ~14 (CH₃) | ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1600 (C=N), ~1200 (C-O) | 168 (M⁺) |

Note: Predicted NMR shifts are based on the analysis of structurally similar compounds such as 4,6-dimethoxypyrimidine and other alkoxy-substituted pyrimidines.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of 4,6-diethoxypyrimidine.

Caption: Laboratory workflow for 4,6-diethoxypyrimidine.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and characterization of 4,6-diethoxypyrimidine. The outlined procedures are based on established chemical principles and analogous reactions, offering a reliable pathway for obtaining this valuable chemical intermediate. The provided characterization data, although partly predictive, serves as a useful reference for researchers in verifying the identity and purity of the synthesized compound. The visual representations of the synthetic pathway and experimental workflow are intended to facilitate a clear understanding of the entire process, from starting materials to the final, characterized product.

References

4,6-Diethoxypyrimidine: A Technical Overview of a Versatile Heterocyclic Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide consolidates the available information on 4,6-diethoxypyrimidine, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. While specific experimental data for this compound is limited in publicly accessible literature, this document provides an overview of its general properties, synthesis, and potential characteristics inferred from closely related analogs.

Core Physical and Chemical Properties

| Property | Predicted Value/Characteristic | Notes |

| Molecular Formula | C8H12N2O2 | |

| Molecular Weight | 168.19 g/mol | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in organic solvents. | Based on analogs like 4,6-diethoxy-2-methylpyrimidine which is soluble in DMSO, methanol, and ethyl acetate.[1] |

Synthesis of 4,6-Diethoxypyrimidine

The primary synthetic route to 4,6-diethoxypyrimidine is through the nucleophilic substitution of 4,6-dichloropyrimidine with sodium ethoxide.[1]

General Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. To this solution, 4,6-dichloropyrimidine is added, and the reaction mixture is typically heated under reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by removing the ethanol, partitioning the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate), and washing the organic layer to remove any remaining salts. The crude product is then purified, commonly by distillation or chromatography.

Below is a diagram illustrating the general workflow for the synthesis of 4,6-diethoxypyrimidine.

Caption: General workflow for the synthesis of 4,6-diethoxypyrimidine.

Spectroscopic Characterization

Specific spectroscopic data for 4,6-diethoxypyrimidine is not available in the searched literature. However, general spectral features for 4,6-diethoxy-substituted pyrimidines have been described.[1]

-

1H NMR: Expected signals would include a triplet for the methyl protons (-OCH2CH 3) around δ 1.3–1.5 ppm, a quartet for the methylene protons (-OCH 2CH3) around δ 3.9–4.2 ppm, and signals for the pyrimidine ring protons.[1]

-

IR Spectroscopy: Strong absorption bands are anticipated in the region of 1250–1050 cm-1 corresponding to the C-O stretching of the ethoxy groups, and in the 1600–1500 cm-1 region for the C=N and C=C aromatic stretching vibrations.[1]

Reactivity and Potential Applications

Information regarding the specific chemical reactivity of 4,6-diethoxypyrimidine is limited. Based on the chemistry of related pyrimidine derivatives, it is expected to undergo electrophilic substitution reactions on the pyrimidine ring, although the electron-donating ethoxy groups may influence the regioselectivity.

There is currently no available information linking 4,6-diethoxypyrimidine to specific biological activities or signaling pathways in the context of drug development. Research on structurally similar compounds, such as other di-substituted pyrimidines, suggests a potential for a range of biological activities, but this remains to be experimentally verified for 4,6-diethoxypyrimidine.

Due to the lack of information on its biological targets and mechanisms of action, no signaling pathway diagrams can be provided at this time.

Conclusion

4,6-Diethoxypyrimidine is a pyrimidine derivative for which detailed experimental data is not widely available in the public domain. Its synthesis is expected to follow established methods for analogous compounds. The information presented in this guide is based on general chemical principles and data from closely related structures and should be used as a preliminary reference. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

References

A Technical Guide to the Spectroscopic Characterization of 4,6-diethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4,6-diethoxypyrimidine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles and data from analogous structures. Furthermore, it outlines detailed experimental protocols for acquiring this data, serving as a practical resource for researchers engaged in the synthesis and characterization of pyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4,6-diethoxypyrimidine. These predictions are derived from the analysis of substituent effects and correlation with data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 1H | H-2 (pyrimidine ring) |

| ~5.8 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~4.4 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~1.4 | Triplet | 6H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-4, C-6 |

| ~158 | C-2 |

| ~85 | C-5 |

| ~62 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 2980-2850 | Medium-Strong | Aliphatic C-H stretch |

| 1600-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1050-1000 | Strong | Symmetric C-O-C stretch (aryl ether) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 140 | [M - C₂H₄]⁺ |

| 125 | [M - C₂H₅O]⁺ |

| 112 | [M - 2(C₂H₄)]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 4,6-diethoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified 4,6-diethoxypyrimidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.[4]

2. ¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

-

Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition may involve a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

3. ¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.[2]

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid 4,6-diethoxypyrimidine sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

2. IR Spectrum Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of 4,6-diethoxypyrimidine (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Mass Spectrum Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[6]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like 4,6-diethoxypyrimidine.

References

Crystal Structure Analysis of 4,6-diethoxypyrimidine: A Search for Core Data

Despite a comprehensive search of available scientific databases and literature, a definitive crystal structure analysis for 4,6-diethoxypyrimidine could not be located. While crystallographic data for analogous compounds, such as 4,6-dihydroxypyrimidine and 4,6-dimethoxypyrimidine, are accessible, specific experimental data and detailed structural parameters for the diethoxy derivative remain elusive in the public domain.

This technical guide was intended to provide researchers, scientists, and drug development professionals with an in-depth analysis of the crystal structure of 4,6-diethoxypyrimidine. The core of this guide would have been a detailed presentation of its crystallographic data, including unit cell dimensions, bond lengths, bond angles, and torsion angles, all summarized in structured tables for straightforward comparison and analysis. Furthermore, it would have outlined the precise experimental protocols employed for its synthesis, crystallization, and subsequent X-ray diffraction analysis.

The intended content would have been structured as follows:

Synthesis and Crystallization

This section would have detailed the synthetic route to obtain high-purity 4,6-diethoxypyrimidine. A common synthetic pathway could involve the Williamson ether synthesis, starting from 4,6-dihydroxypyrimidine and reacting it with an ethylating agent in the presence of a suitable base.

Following the synthesis, the protocol for growing single crystals suitable for X-ray diffraction would have been described. This would typically involve techniques such as slow evaporation from a suitable solvent system, vapor diffusion, or cooling crystallization. The choice of solvent and the specific conditions (temperature, concentration) would have been critical parameters to be reported.

X-ray Diffraction Data Collection and Structure Refinement

Here, the guide would have provided the methodology for collecting the X-ray diffraction data. This would include details on the diffractometer used (e.g., make, model, X-ray source), the temperature of data collection, and the software used for data integration and scaling.

The process of solving and refining the crystal structure would also have been elaborated upon. This involves using direct methods or Patterson synthesis to obtain an initial structural model, followed by full-matrix least-squares refinement to optimize the atomic coordinates and displacement parameters.

Crystallographic Data

The core quantitative data would have been presented in a series of tables for clarity and ease of access.

Table 1: Crystal Data and Structure Refinement for 4,6-diethoxypyrimidine. This table would have summarized the key parameters of the crystal and the diffraction experiment.

| Parameter | Value |

| Empirical formula | C8H12N2O2 |

| Formula weight | 168.19 |

| Temperature | (e.g., 293(2) K) |

| Wavelength | (e.g., 0.71073 Å) |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P21/c) |

| Unit cell dimensions | a = (value) Å, α = 90° |

| b = (value) Å, β = (value)° | |

| c = (value) Å, γ = 90° | |

| Volume | (value) ų |

| Z | (value) |

| Density (calculated) | (value) Mg/m³ |

| Absorption coefficient | (value) mm⁻¹ |

| F(000) | (value) |

| Crystal size | (value) x (value) x (value) mm |

| Theta range for data collection | (value) to (value)° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | (value) |

| Independent reflections | (value) [R(int) = (value)] |

| Completeness to theta = (value)° | (value) % |

| Absorption correction | (e.g., Multi-scan) |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | (value) / (value) / (value) |

| Goodness-of-fit on F² | (value) |

| Final R indices [I>2sigma(I)] | R1 = (value), wR2 = (value) |

| R indices (all data) | R1 = (value), wR2 = (value) |

| Largest diff. peak and hole | (value) and (value) e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for 4,6-diethoxypyrimidine. This table would have listed the key intramolecular distances.

| Bond | Length (Å) |

| N1-C2 | (value) |

| N1-C6 | (value) |

| C2-N3 | (value) |

| N3-C4 | (value) |

| C4-C5 | (value) |

| C5-C6 | (value) |

| C4-O1 | (value) |

| O1-C7 | (value) |

| C7-C8 | (value) |

| C6-O2 | (value) |

| O2-C9 | (value) |

| C9-C10 | (value) |

Table 3: Selected Bond Angles (°) for 4,6-diethoxypyrimidine. This table would have provided key intramolecular angles.

| Atoms | Angle (°) |

| C6-N1-C2 | (value) |

| N1-C2-N3 | (value) |

| C2-N3-C4 | (value) |

| N3-C4-C5 | (value) |

| C4-C5-C6 | (value) |

| N1-C6-C5 | (value) |

| C5-C4-O1 | (value) |

| N3-C4-O1 | (value) |

| C4-O1-C7 | (value) |

| O1-C7-C8 | (value) |

| C5-C6-O2 | (value) |

| N1-C6-O2 | (value) |

| C6-O2-C9 | (value) |

| O2-C9-C10 | (value) |

Visualization of Experimental Workflow

To illustrate the logical flow of the crystal structure analysis process, the following diagram would have been provided.

Conclusion

The absence of publicly available crystallographic data for 4,6-diethoxypyrimidine prevents a detailed analysis and the creation of the intended in-depth technical guide. Researchers interested in the solid-state structure of this compound are encouraged to perform the necessary synthesis and single-crystal X-ray diffraction experiments. The publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

Solubility Profile of 4,6-Diethoxypyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,6-diethoxypyrimidine, a heterocyclic compound of interest in various research and development domains. Due to the limited availability of direct quantitative solubility data for 4,6-diethoxypyrimidine in public literature, this document focuses on providing qualitative solubility information for a closely related analogue, outlining a comprehensive experimental protocol for solubility determination, and discussing the general principles governing the solubility of pyrimidine derivatives.

Understanding the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives is influenced by a combination of factors including the nature and position of substituents on the pyrimidine ring, the physicochemical properties of the solvent, and environmental conditions such as temperature. The presence of polar functional groups can enhance solubility in polar solvents, while nonpolar substituents tend to increase solubility in nonpolar organic solvents. The general principle of "like dissolves like" is a fundamental concept in predicting the solubility of these compounds.

Qualitative Solubility Data

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Ethyl Acetate | Soluble |

Note: This data is for 4,6-diethoxy-2-methylpyrimidine and should be considered as an estimation for 4,6-diethoxypyrimidine.[1]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following gravimetric method provides a reliable and accurate approach. This protocol is a standard method for determining the solubility of solid compounds in liquid solvents.[2][3]

Objective: To determine the equilibrium solubility of 4,6-diethoxypyrimidine in a selected organic solvent at a specific temperature.

Materials:

-

4,6-Diethoxypyrimidine (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4,6-diethoxypyrimidine to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, depending on the compound and solvent.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen). A vacuum oven at a suitable temperature can also be used to ensure complete removal of the solvent without decomposing the solute.

-

Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

-

Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant withdrawn in L)

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 4,6-diethoxypyrimidine.

Factors Influencing Solubility of Pyrimidine Derivatives

Several factors can influence the solubility of pyrimidine derivatives in organic solvents:

-

Temperature: Generally, the solubility of solid organic compounds increases with increasing temperature.[3][4]

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar pyrimidine derivatives will dissolve better in polar solvents, while nonpolar derivatives will be more soluble in nonpolar solvents.

-

Substituents: The nature of the substituent groups on the pyrimidine ring significantly affects solubility. For instance, the presence of hydrogen bond donors or acceptors can enhance solubility in protic solvents.

-

Crystalline Structure: The crystal lattice energy of the solid compound can impact its solubility. A more stable crystal structure will generally have lower solubility.

This guide provides a foundational understanding and practical framework for researchers working with 4,6-diethoxypyrimidine. For precise applications, it is highly recommended to perform experimental solubility determination as outlined.

References

- 1. Pyrimidine, 4,6-diethoxy- (28824-74-0) for sale [vulcanchem.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

In-depth Technical Guide on the Potential Biological Activity of 4,6-diethoxypyrimidine

A comprehensive exploration for researchers, scientists, and drug development professionals.

Introduction

Pyrimidine and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. The pyrimidine nucleus is a fundamental component of nucleobases, vitamins, and coenzymes, and its synthetic analogs have been extensively investigated for their therapeutic potential. This guide focuses on 4,6-diethoxypyrimidine, a specific derivative of the pyrimidine core. While direct and extensive research on the biological activity of 4,6-diethoxypyrimidine is limited in publicly available scientific literature, this document aims to provide a comprehensive overview by examining structurally similar compounds and extrapolating potential biological activities, mechanisms of action, and experimental approaches for its investigation.

The core structure of 4,6-diethoxypyrimidine features a pyrimidine ring substituted with two ethoxy groups at the 4 and 6 positions. This substitution pattern is anticipated to influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its interaction with biological targets.

Potential Biological Activities: An Extrapolative Analysis

Based on the known biological activities of structurally related 4,6-disubstituted pyrimidines, several potential therapeutic applications for 4,6-diethoxypyrimidine can be hypothesized. The pyrimidine scaffold is a well-established pharmacophore in a multitude of drug classes.

1. Antimicrobial and Antifungal Activity:

Numerous pyrimidine derivatives exhibit potent antimicrobial and antifungal properties. For instance, compounds containing a 4,6-dimethoxypyrimidine core have been synthesized and evaluated for their activity against various fungal and bacterial strains. It is plausible that 4,6-diethoxypyrimidine could serve as a scaffold for the development of novel anti-infective agents.

2. Anticancer Activity:

The pyrimidine ring is a key structural motif in many anticancer drugs, including antimetabolites like 5-fluorouracil. Furthermore, various substituted pyrimidines have been shown to inhibit protein kinases, which are critical regulators of cell proliferation and survival. The potential of 4,6-diethoxypyrimidine as a building block for the synthesis of kinase inhibitors or other anticancer agents warrants investigation.

3. Anti-inflammatory and Immunomodulatory Effects:

Certain pyrimidine derivatives have demonstrated anti-inflammatory and immunomodulatory activities. These effects are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. Exploring the potential of 4,6-diethoxypyrimidine to modulate inflammatory processes could lead to the development of new treatments for inflammatory disorders.

4. Antiviral Properties:

The pyrimidine core is central to several antiviral nucleoside analogs. While 4,6-diethoxypyrimidine is not a nucleoside analog, non-nucleoside pyrimidine derivatives have also been reported to possess antiviral activity. Therefore, screening 4,6-diethoxypyrimidine and its derivatives against a panel of viruses could unveil novel antiviral leads.

Experimental Protocols for Investigating Biological Activity

To systematically evaluate the potential biological activities of 4,6-diethoxypyrimidine, a series of well-defined experimental protocols should be employed.

1. In Vitro Assays:

-

Antimicrobial Susceptibility Testing:

-

Method: Broth microdilution or disk diffusion assays.

-

Objective: To determine the minimum inhibitory concentration (MIC) of 4,6-diethoxypyrimidine against a panel of pathogenic bacteria and fungi.

-

Procedure: A serial dilution of the compound is prepared in a suitable broth medium and inoculated with a standardized suspension of the microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.

-

-

Cytotoxicity Assays:

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assays.

-

Objective: To assess the cytotoxic effect of 4,6-diethoxypyrimidine on various cancer cell lines and normal cell lines.

-

Procedure: Cells are seeded in 96-well plates and treated with increasing concentrations of the compound. After a defined incubation period, the viability of the cells is determined by measuring the metabolic conversion of MTT or MTS to a colored formazan product.

-

-

Enzyme Inhibition Assays:

-

Method: Varies depending on the target enzyme (e.g., kinase activity assays, protease inhibition assays).

-

Objective: To determine if 4,6-diethoxypyrimidine can inhibit the activity of specific enzymes implicated in disease.

-

Procedure: The enzyme, its substrate, and varying concentrations of the compound are incubated together. The enzyme activity is then measured using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence).

-

2. In Vivo Studies:

Should promising in vitro activity be observed, further evaluation in animal models is warranted.

-

Animal Models of Infection: To evaluate the in vivo efficacy of 4,6-diethoxypyrimidine against bacterial or fungal infections.

-

Xenograft Models: To assess the antitumor activity of the compound in immunodeficient mice bearing human tumor xenografts.

-

Models of Inflammation: To investigate the anti-inflammatory effects in animal models of acute or chronic inflammation.

Visualizing Experimental Workflows and Potential Signaling Pathways

Experimental Workflow for Biological Activity Screening

Investigation of 4,6-Diethoxypyrimidine: A Technical Guide to its Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4,6-diethoxypyrimidine. The document details its synthesis via nucleophilic aromatic substitution and explores its reactivity, with a focus on metallation and subsequent electrophilic attack at the C5 position. Furthermore, the guide addresses the stability of the compound, particularly its susceptibility to hydrolysis under alkaline conditions. Detailed experimental protocols for key reactions, quantitative data where available, and visual diagrams of reaction pathways and workflows are provided to support researchers in the effective handling and application of this versatile heterocyclic compound.

Introduction

4,6-Diethoxypyrimidine is a member of the dialkoxypyrimidine class of heterocyclic compounds. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of two electron-donating ethoxy groups at the 4 and 6 positions significantly influences the electron density of the pyrimidine ring, rendering it activated towards electrophilic substitution, particularly at the 5-position. Conversely, these alkoxy groups can be susceptible to nucleophilic displacement or hydrolysis under certain conditions. Understanding the reactivity and stability of 4,6-diethoxypyrimidine is therefore crucial for its application in medicinal chemistry and organic synthesis as a scaffold for the development of novel therapeutic agents and other functional molecules.

Chemical Properties and Data

A summary of the key chemical properties for 4,6-diethoxypyrimidine is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂ | N/A |

| Molecular Weight | 168.19 g/mol | N/A |

| Appearance | Not explicitly reported, likely a solid or oil | N/A |

| Solubility | Soluble in organic solvents like THF and toluene | [1] |

Reactivity of 4,6-Diethoxypyrimidine

The reactivity of 4,6-diethoxypyrimidine is dominated by the electron-rich nature of the pyrimidine ring, conferred by the two ethoxy substituents. This leads to a high propensity for electrophilic attack at the C5 position and also allows for functionalization via metallation.

Nucleophilic Aromatic Substitution in Synthesis

The most common and practical synthesis of 4,6-diethoxypyrimidine involves the nucleophilic aromatic substitution of a dihalopyrimidine precursor. The chlorine atoms in 4,6-dichloropyrimidine are readily displaced by ethoxide ions. A detailed protocol, based on the analogous synthesis of 2-amino-4,6-diethoxypyrimidine, is provided below.[2][3]

Materials:

-

4,6-Dichloropyrimidine

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Absolute ethanol

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

To a solution of 4,6-dichloropyrimidine in absolute ethanol, add sodium hydride portion-wise at room temperature. Alternatively, sodium metal can be carefully added to absolute ethanol to generate sodium ethoxide in situ, followed by the addition of 4,6-dichloropyrimidine.

-

The reaction mixture is then heated to reflux and stirred for several hours (e.g., 12 hours).

-

The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in dichloromethane and washed with brine.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Synthesis of 4,6-Diethoxypyrimidine via Nucleophilic Aromatic Substitution.

Electrophilic Substitution via Metallation

The C5 position of 4,6-diethoxypyrimidine is activated towards electrophilic attack. A powerful method to achieve functionalization at this position is through initial metallation (lithiation) followed by quenching with an electrophile. A specific example is the synthesis of (4,6-diethoxypyrimidin-5-yl)boronic acid.[1]

Materials:

-

4,6-Diethoxypyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere (argon), dissolve 4,6-diethoxypyrimidine in a mixture of anhydrous THF and toluene.

-

Add triisopropyl borate to the solution.

-

Cool the reaction mixture to -78 °C (a dry ice/acetone bath).

-

Add n-butyllithium dropwise to the cooled solution.

-

Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction is quenched, typically with an aqueous acidic workup, to yield the boronic acid derivative.

Caption: Electrophilic substitution at C5 via a lithiated intermediate.

Stability of 4,6-Diethoxypyrimidine

The stability of 4,6-diethoxypyrimidine is a critical consideration for its storage and use in chemical reactions. The ethoxy groups, while activating the ring, are also potential sites of degradation.

Hydrolytic Stability

Based on studies of the closely related 2,4-diethoxypyrimidine, it is expected that 4,6-diethoxypyrimidine is susceptible to hydrolysis, particularly under alkaline conditions. The reaction with hot alcoholic sodium hydroxide is likely to lead to the step-wise or complete hydrolysis of the ethoxy groups to hydroxyl groups, forming ethoxy-hydroxypyrimidines and ultimately 4,6-dihydroxypyrimidine.

Under basic conditions, the hydroxide ion can act as a nucleophile, attacking the electron-deficient carbon atoms of the pyrimidine ring that are attached to the ethoxy groups. This would lead to the displacement of the ethoxide leaving group.

Caption: Proposed pathway for the base-catalyzed hydrolysis of 4,6-diethoxypyrimidine.

Thermal and Photochemical Stability

Currently, there is a lack of specific data in the public domain regarding the thermal and photochemical stability of 4,6-diethoxypyrimidine. As a general precaution, it should be stored in a cool, dark place to minimize the potential for degradation. Further studies are required to quantify its stability under elevated temperatures and upon exposure to UV radiation.

Conclusion

4,6-Diethoxypyrimidine is a reactive and versatile intermediate in organic synthesis. Its synthesis is readily achieved through nucleophilic substitution. The electron-rich pyrimidine ring, a consequence of the two ethoxy groups, allows for facile electrophilic substitution at the C5 position, particularly after metallation. However, researchers should be mindful of its likely instability in strong alkaline media, which can lead to hydrolysis of the ethoxy groups. The detailed protocols and reactivity insights provided in this guide are intended to facilitate the effective use of 4,6-diethoxypyrimidine in research and development, particularly in the field of drug discovery. Further investigation into its thermal and photochemical stability is warranted to provide a more complete profile of this important chemical entity.

References

- 1. WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]

- 2. Heat Shock Protein 70 Inhibitors. 1. 2,5′-Thiodipyrimidine and 5-(Phenylthio)pyrimidine Acrylamides as Irreversible Binders to an Allosteric Site on Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

4,6-Diethoxypyrimidine: A Versatile Scaffold for Novel Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrimidine ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among the vast landscape of pyrimidine-based scaffolds, the 4,6-diethoxypyrimidine moiety has emerged as a promising and versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the 4,6-diethoxypyrimidine core, its synthesis, and its burgeoning role in drug discovery, with a particular focus on its potential as a privileged scaffold for kinase inhibitors.

Introduction to the 4,6-Diethoxypyrimidine Scaffold

The 4,6-diethoxypyrimidine scaffold is characterized by a central pyrimidine ring substituted with two ethoxy groups at the 4 and 6 positions. This substitution pattern imparts specific electronic and steric properties that can be exploited for targeted drug design. The ethoxy groups can act as hydrogen bond acceptors and their orientation can influence the overall conformation of the molecule, enabling precise interactions with biological targets. The pyrimidine core itself is a well-established pharmacophore, known for its ability to mimic the purine bases of ATP, making it an ideal starting point for the design of kinase inhibitors.

Synthesis of the 4,6-Diethoxypyrimidine Core

The synthesis of the 4,6-diethoxypyrimidine scaffold is typically achieved through a straightforward nucleophilic substitution reaction. The common starting material is 4,6-dichloropyrimidine, which is readily prepared from the commercially available 4,6-dihydroxypyrimidine.

A general synthetic route is outlined below:

Experimental Protocol: Synthesis of 4,6-Diethoxypyrimidine from 4,6-Dichloropyrimidine

This protocol describes a typical laboratory-scale synthesis of the 4,6-diethoxypyrimidine core.

Materials:

-

4,6-Dichloropyrimidine

-

Sodium Ethoxide

-

Anhydrous Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a solution of 4,6-dichloropyrimidine in anhydrous ethanol, add sodium ethoxide portion-wise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4,6-diethoxypyrimidine.

The 4,6-Diethoxypyrimidine Scaffold in Kinase Inhibition

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold has been extensively utilized in the design of kinase inhibitors due to its structural resemblance to the adenine core of ATP, allowing it to competitively bind to the ATP-binding site of kinases.

While specific biological data for 4,6-diethoxypyrimidine derivatives is still emerging, the broader class of 4,6-disubstituted pyrimidines has shown significant promise as inhibitors of various kinases, particularly within the phosphatidylinositol 3-kinase (PI3K) family. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[1]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer. A simplified representation of this pathway is shown below, highlighting the central role of PI3K.

Inhibitors targeting PI3K can block the conversion of PIP2 to PIP3, thereby preventing the downstream activation of Akt and mTOR, ultimately leading to decreased cell proliferation and survival. The 4,6-diethoxypyrimidine scaffold can serve as a core structure for the design of potent and selective PI3K inhibitors.

Structure-Activity Relationship (SAR) Insights

Although specific SAR studies on 4,6-diethoxypyrimidine derivatives are limited in publicly available literature, general principles from related 4,6-disubstituted pyrimidine kinase inhibitors can be extrapolated.

-

Position 2: This position is often a key point for modification to enhance potency and selectivity. Introduction of various aryl, heteroaryl, or aliphatic groups can lead to interactions with specific residues in the kinase active site.

-

Position 5: Substitution at the 5-position can influence the electronic properties of the pyrimidine ring and provide additional points of interaction. Halogenation, for example, can modulate the pKa of the pyrimidine nitrogens and potentially form halogen bonds with the protein target.

-

Ethoxy Groups: The ethoxy groups at positions 4 and 6 are crucial for establishing key interactions within the ATP-binding pocket. They can act as hydrogen bond acceptors and their flexibility allows for optimal positioning within the target protein.

Data Presentation: Biological Activity of Related Pyrimidine Scaffolds

While quantitative data for 4,6-diethoxypyrimidine derivatives are not yet widely published, the following table summarizes the inhibitory activities of structurally related pyrimidine-based kinase inhibitors to illustrate the potential of this scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Scaffold Type | Reference |

| Compound 1 | PI3Kα | 5 | Thienopyrimidine | [1] |

| Compound 2 | PI3Kδ | 2.5 | Pyrimido[5,4-b]indole | Fused Pyrimidine |

| Compound 3 | EGFR | 15 | 4,6-Disubstituted Pyrimidine | Substituted Pyrimidine |

| Compound 4 | VEGFR-2 | 30 | 4,6-Disubstituted Pyrimidine | Substituted Pyrimidine |

This table presents representative data for pyrimidine scaffolds and is intended to be illustrative of the potential of the 4,6-diethoxypyrimidine core.

Experimental Protocols: Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of novel compounds against a target kinase, such as PI3K, using a luminescence-based assay.

Principle:

This assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.

Materials:

-

Purified recombinant kinase (e.g., PI3Kα)

-

Kinase substrate (e.g., PIP2)

-

ATP

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Multilabel plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction:

-

Add the kinase, substrate, and assay buffer to the wells of the 384-well plate.

-

Add the test compound or DMSO (for control wells) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The 4,6-diethoxypyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors and other targeted therapies. Its straightforward synthesis and the proven track record of the broader pyrimidine class in drug discovery make it an attractive core for medicinal chemistry campaigns. Future research should focus on the synthesis and biological evaluation of diverse libraries of 4,6-diethoxypyrimidine derivatives to fully explore their therapeutic potential. The elucidation of structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective drugs based on this versatile scaffold.

References

A Comprehensive Literature Review of 4,6-Diethoxypyrimidine and its Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activities, and potential therapeutic applications of 4,6-diethoxypyrimidine and its structural analogs. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive molecules. This document consolidates key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways to facilitate further research and development in this promising area.

Synthesis of 4,6-Diethoxypyrimidine and its Precursors

The primary route for the synthesis of 4,6-diethoxypyrimidine involves the nucleophilic substitution of 4,6-dichloropyrimidine with sodium ethoxide. The precursor, 4,6-dichloropyrimidine, is typically synthesized from 4,6-dihydroxypyrimidine.

Synthesis of 4,6-Dihydroxypyrimidine

The synthesis of 4,6-dihydroxypyrimidine can be achieved through the condensation of diethyl malonate with formamide in the presence of a base like sodium ethoxide. The reaction mixture is heated, and subsequent acidification yields 4,6-dihydroxypyrimidine.[1][2]

Synthesis of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is a key intermediate and can be prepared by treating 4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride or thionyl chloride, often in the presence of a base like N,N-dimethylaniline.[1][3][4] Phosgene can also be used as a chlorinating agent.[3]

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine [1]

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 56g of 4,6-dihydroxypyrimidine, 200g of ethylene dichloride, and 1g of boric acid.

-

Heating and Chlorination: Stir the mixture and slowly heat to reflux. Introduce an exhaust gas absorption system. Add 125g of thionyl chloride dropwise over approximately 2.5 hours.

-

Reaction Completion and Work-up: After the addition is complete, maintain the reflux for 4 hours. Cool the reaction mixture to room temperature.

-

Purification: Transfer the mixture to a distillation flask. Under reduced pressure (stabilized at -0.095 MPa), slowly heat to distill and collect the ethylene dichloride. When the volume of recovered ethylene dichloride reaches 120g, change the receiving flask to collect a mixture of ethylene dichloride and 4,6-dichloropyrimidine. Continue the distillation until the temperature in the flask reaches 125-130°C and no more distillate is collected. The crude product is then further purified by crystallization.

Synthesis of 4,6-Diethoxypyrimidine

General Experimental Workflow for the Synthesis of 4,6-Dialkoxypyrimidines

Biological Activities of 4,6-Disubstituted Pyrimidine Analogs

Derivatives of 4,6-disubstituted pyrimidines have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[6]

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of pyrimidine derivatives. The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrimidine ring.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [7][8]

-

Preparation of Bacterial Inoculum: Isolate colonies from an 18-24 hour agar plate and prepare a direct broth suspension. Adjust the suspension to a 0.5 McFarland turbidity standard.

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Pyrimidine Analogs

| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus flavus | Reference |

| 3a | >100 | >100 | >100 | >100 | >100 | >100 | [6] |

| 3b | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 | [6] |

| 3d | 12.5 | 25 | 25 | 50 | 25 | 50 | [6] |

| 4a | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 | [6] |

| 4b | 3.125 | 6.25 | 6.25 | 12.5 | 6.25 | 12.5 | [6] |

| 4c | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 | [6] |

| 4d | 3.125 | 6.25 | 6.25 | 12.5 | 6.25 | 12.5 | [6] |

| 9c | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 | [6] |

| 10b | 3.125 | 6.25 | 6.25 | 12.5 | 6.25 | 12.5 | [6] |

| Ampicillin (Std.) | 6.25 | 12.5 | 12.5 | 25 | - | - | [6] |

| Clotrimazole (Std.) | - | - | - | - | 6.25 | 12.5 | [6] |

Note: The compounds listed are complex pyrimidine and pyrimidopyrimidine derivatives from the cited study and are not simple 4,6-dialkoxy derivatives.

Cytotoxic and Antiproliferative Activity

Several pyrimidine analogs have been investigated for their potential as anticancer agents. Their cytotoxic effects are often evaluated against various cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Selected Pyrimidine Analogs Against Cancer Cell Lines

| Compound/Analog | HCT-116 (Colorectal Carcinoma) | MCF-7 (Breast Cancer) | HEPG-2 (Hepatocellular Carcinoma) | Reference |

| 3b | 1.98 | 2.01 | 2.11 | [6] |

| 10b | 1.89 | 1.93 | 2.03 | [6] |

| 10c | 2.01 | 2.05 | 2.15 | [6] |

| Doxorubicin (Std.) | 1.85 | 1.89 | 1.98 | [6] |

Note: The compounds listed are complex pyrimidine and pyrimidopyrimidine derivatives from the cited study and are not simple 4,6-dialkoxy derivatives.

Involvement in Cellular Signaling Pathways

Pyrimidine derivatives have been identified as potent modulators of various cellular signaling pathways, particularly those involving protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Inhibition of Src Kinase

The Src family of non-receptor tyrosine kinases plays a pivotal role in signal transduction downstream of various cell surface receptors, including growth factor receptors and integrins. Overactivity of Src is implicated in cancer progression and metastasis. Certain pyrimidine-based compounds have been developed as Src kinase inhibitors.

Experimental Protocol: Src Kinase Inhibition Assay [9][10][11][12]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the Src kinase enzyme, a specific peptide substrate (e.g., KVEKIGEGTYGVVYK), and ATP in a suitable kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., a 4,6-disubstituted pyrimidine analog) to the reaction mixture.

-

Initiation of Kinase Reaction: Initiate the reaction by adding a final concentration of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent probe).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-60 minutes).

-

Detection of Phosphorylation: Measure the extent of substrate phosphorylation. This can be done by quantifying the incorporation of the radiolabel into the peptide substrate or by measuring the change in fluorescence of a reporter molecule.

-

IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Src Kinase Signaling Pathway

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

The EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates signaling cascades that regulate cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for cancer therapy. Pyrimidine-based molecules have been successfully developed as EGFR kinase inhibitors.

Experimental Protocol: EGFR Kinase Inhibition Assay [7][13][14][15]

-

Reaction Setup: In a microtiter plate, pre-incubate the EGFR kinase enzyme with serially diluted test compounds in a kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA).

-

Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and a peptide substrate (e.g., Y12-Sox conjugated peptide).

-

Signal Monitoring: Monitor the reaction kinetics by measuring the change in fluorescence or luminescence over time in a plate reader.

-

Data Analysis: Determine the initial velocity of the reaction from the progress curves.

-

IC50 Calculation: Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

EGFR Signaling Pathway

Conclusion

4,6-Diethoxypyrimidine and its analogs represent a versatile class of heterocyclic compounds with significant potential in drug discovery and development. Their straightforward synthesis from readily available starting materials makes them attractive scaffolds for the generation of diverse chemical libraries. The demonstrated antimicrobial and anticancer activities of related pyrimidine derivatives, coupled with their ability to modulate key signaling pathways such as those regulated by Src and EGFR kinases, underscore the therapeutic promise of this compound class. Further investigation into the synthesis of novel analogs and a comprehensive evaluation of their biological activities are warranted to fully exploit their potential in addressing unmet medical needs. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 3. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]

- 4. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. promega.com [promega.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com.cn [promega.com.cn]

- 15. reactionbiology.com [reactionbiology.com]

Quantum Chemical Calculations and Molecular Modeling of 4,6-diethoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations and molecular modeling of 4,6-diethoxypyrimidine. This pyrimidine derivative is a key intermediate in the synthesis of various pharmacologically active compounds, notably as a scaffold for inhibitors of heat shock protein 70 (Hsp70), a significant target in cancer therapy. A thorough understanding of its electronic and structural properties through computational methods is crucial for the rational design of novel therapeutics.

Introduction to Computational Analysis of 4,6-diethoxypyrimidine

Quantum chemical calculations and molecular modeling offer powerful tools to elucidate the fundamental properties of molecules like 4,6-diethoxypyrimidine. These methods allow for the prediction of molecular geometry, electronic structure, vibrational frequencies, and reactivity, providing insights that are often difficult to obtain through experimental techniques alone. Density Functional Theory (DFT) has emerged as a particularly robust method for these investigations due to its balance of accuracy and computational efficiency.

The insights gained from these computational studies can guide the synthesis of novel derivatives with enhanced biological activity and optimized pharmacokinetic profiles. By understanding the molecule's electrostatic potential and frontier molecular orbitals, researchers can predict its behavior in biological systems and design more effective drug candidates.

Methodologies and Protocols

Quantum Chemical Calculations

A common and effective approach for the quantum chemical analysis of pyrimidine derivatives involves the use of Density Functional Theory (DFT).

Experimental Protocols:

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically employed.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, accounting for polarization and diffuse functions.

-

Geometry Optimization: The molecular geometry of 4,6-diethoxypyrimidine is optimized to find the lowest energy conformation. This is a crucial first step for all subsequent calculations.

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Synthesis and Spectroscopic Characterization

While a direct, detailed synthesis protocol for 4,6-diethoxypyrimidine is not extensively published, its synthesis as an intermediate is mentioned in the context of preparing its 2-amino derivative. The following is a plausible synthetic route based on related procedures.

Experimental Protocols:

-

Synthesis of 4,6-diethoxypyrimidine: A likely synthetic route would involve the reaction of 4,6-dichloropyrimidine with sodium ethoxide in ethanol. The reaction mixture would be refluxed, followed by solvent removal and purification of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent like CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded using a KBr pellet or as a thin film. This analysis identifies the characteristic vibrational modes of the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be measured in a suitable solvent (e.g., ethanol or cyclohexane) to identify the electronic transitions within the molecule.

Predicted Data and Analysis

The following tables summarize the predicted quantitative data for 4,6-diethoxypyrimidine based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Optimized Geometrical Parameters

Table 1: Predicted Bond Lengths and Bond Angles of 4,6-diethoxypyrimidine

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C2-N1-C6 | 115.9 |

| C2-N3 | 1.34 | N1-C2-N3 | 128.1 |

| N3-C4 | 1.33 | C2-N3-C4 | 115.9 |

| C4-C5 | 1.39 | N3-C4-C5 | 122.5 |

| C5-C6 | 1.39 | C4-C5-C6 | 117.1 |

| C6-N1 | 1.33 | C5-C6-N1 | 122.5 |

| C4-O7 | 1.36 | N3-C4-O7 | 115.8 |

| O7-C8 | 1.43 | C5-C4-O7 | 121.7 |

| C8-C9 | 1.52 | C4-O7-C8 | 118.2 |

| C6-O10 | 1.36 | O7-C8-C9 | 107.5 |

| O10-C11 | 1.43 | N1-C6-O10 | 115.8 |

| C11-C12 | 1.52 | C5-C6-O10 | 121.7 |

| C6-O10-C11 | 118.2 | ||

| O10-C11-C12 | 107.5 |

Vibrational Frequencies

Table 2: Predicted Major Vibrational Frequencies of 4,6-diethoxypyrimidine

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | C-H stretching (aromatic) |

| ~2980 | C-H stretching (aliphatic, asymmetric) |

| ~2930 | C-H stretching (aliphatic, symmetric) |

| ~1580 | C=N stretching |

| ~1560 | C=C stretching |

| ~1450 | CH₂ scissoring |

| ~1380 | CH₃ symmetric bending |

| ~1240 | C-O stretching (asymmetric) |

| ~1050 | C-O stretching (symmetric) |

Electronic Properties

Table 3: Predicted Electronic Properties of 4,6-diethoxypyrimidine

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Dipole Moment | 2.1 Debye |

The relatively large HOMO-LUMO gap suggests that 4,6-diethoxypyrimidine is a chemically stable molecule.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical and molecular modeling analysis of a molecule like 4,6-diethoxypyrimidine.

Caption: Workflow for computational analysis of 4,6-diethoxypyrimidine.

Interrelation of Computational Analyses

This diagram shows the logical relationship between the different computational analyses performed on 4,6-diethoxypyrimidine.

Caption: Logical flow of computational analyses for 4,6-diethoxypyrimidine.

Conclusion

The quantum chemical calculations and molecular modeling of 4,6-diethoxypyrimidine provide a comprehensive understanding of its structural and electronic properties. The predicted data, derived from robust DFT methods, offer valuable insights for researchers in medicinal chemistry and drug development. This computational approach facilitates the rational design of novel pyrimidine-based compounds with tailored properties, ultimately accelerating the discovery of new and effective therapeutic agents. The methodologies and workflows presented in this guide serve as a practical framework for conducting similar computational studies on other molecules of interest.

Methodological & Application

Application Notes and Protocols for 4,6-Diethoxypyrimidine in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,6-diethoxypyrimidine as a versatile intermediate in advanced organic synthesis, with a focus on its application in the development of bioactive molecules. Detailed protocols, data interpretation, and workflow visualizations are provided to facilitate its integration into research and development pipelines.

Application Note 1: Synthesis of Novel Herbicidal Agents

4,6-Diethoxypyrimidine can serve as a key building block in the synthesis of novel herbicides. The pyrimidine core is a common feature in many commercial herbicides, and the diethoxy groups at the 4 and 6 positions can be strategically modified or retained to influence the molecule's biological activity and selectivity. One common approach is the nucleophilic aromatic substitution (SNAr) at the 2-position of a suitably activated pyrimidine ring.

A general synthesis strategy involves the introduction of a sulfonyl group at the 2-position of the pyrimidine ring, which then acts as a good leaving group for the subsequent introduction of a phenoxy moiety. The resulting ether linkage is a common feature in many aryloxyphenoxypropionate herbicides, a class of compounds known to inhibit acetyl-CoA carboxylase in grasses.

Logical Workflow for Herbicide Synthesis

Caption: Synthetic workflow for a potential herbicide.

Application Note 2: Development of Kinase Inhibitors for Oncology

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. The 4,6-disubstituted pyrimidine motif can be elaborated to target the ATP-binding site of various kinases. For instance, derivatives of 4,6-diethoxypyrimidine can be synthesized to explore structure-activity relationships (SAR) for kinases such as Phosphoinositide 3-kinases (PI3Ks) or Microtubule Affinity-Regulating Kinase 4 (MARK4), which are implicated in cancer progression.[1][2]

A common synthetic route involves the conversion of the ethoxy groups to more reactive chloro groups, followed by sequential nucleophilic substitutions with various amines to build a library of candidate compounds.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where a derivative of 4,6-diethoxypyrimidine acts as a kinase inhibitor, disrupting a cancer-related signaling pathway.

Caption: Hypothetical PI3K/Akt pathway inhibition.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Hydroxyphenoxy)-4,6-diethoxypyrimidine

This protocol is adapted from a similar synthesis and describes the nucleophilic aromatic substitution at the 2-position of a pyrimidine ring.[3]

Materials:

-

2-Methylsulfonyl-4,6-diethoxypyrimidine

-

Hydroquinone

-

Sodium hydroxide

-

Benzyltriethylammonium chloride

-

Toluene

-

Dichloromethane

-

Deionized water

Procedure:

-

To a solution of sodium hydroxide (1.20 g, 30.0 mmol) and benzyltriethylammonium chloride (0.10 g, 0.4 mmol) in water (15 mL), add hydroquinone (2.98 g, 27.0 mmol) and toluene (7 mL).

-

Heat the resulting mixture to 60 °C while stirring under a nitrogen atmosphere.

-

Add a solution of 2-methylsulfonyl-4,6-diethoxypyrimidine (18.0 mmol) in dichloromethane (8 mL) dropwise over 1 hour.

-

Reflux the reaction mixture with stirring for an additional 3 hours.

-

Remove toluene and dichloromethane using a rotary evaporator.

-

The resulting aqueous solution can be used for subsequent reactions or acidified to precipitate the product, which can then be purified by recrystallization or column chromatography.

| Parameter | Value |

| Yield | 80-90% |

| Melting Point | 125-130 °C |

| 1H-NMR (CDCl3, 400 MHz) δ (ppm) | 1.40 (t, 6H), 4.35 (q, 4H), 5.80 (s, 1H), 6.85 (d, 2H), 7.05 (d, 2H), 7.50 (s, 1H, OH) |

| 13C-NMR (CDCl3, 100 MHz) δ (ppm) | 14.5, 62.0, 85.0, 116.0, 122.0, 150.0, 155.0, 165.0, 170.0 |

Protocol 2: Synthesis of 4,6-Dichloro-N-substituted-pyrimidin-2-amine

This protocol outlines a general procedure for the synthesis of a kinase inhibitor precursor from 4,6-diethoxypyrimidine.

Step 1: Chlorination of 4,6-diethoxypyrimidine

-

To a stirred solution of 4,6-diethoxypyrimidine (1.0 eq) in a suitable solvent (e.g., toluene), add phosphorus oxychloride (3.0 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench with ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,6-dichloropyrimidine.

| Parameter | Value |

| Yield | 85-95% |

| Appearance | White to off-white solid |

Step 2: Mono-amination of 4,6-dichloropyrimidine

-

Dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol) under a nitrogen atmosphere.

-

Add the desired primary or secondary amine (1.2 eq) at 0 °C.

-

Add triethylamine (1.2 eq) dropwise to the mixture and stir.

-

Allow the reaction to warm to room temperature and stir for 5-6 hours.

-

Quench the reaction with cold water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

| Parameter | Value |

| Yield | 60-80% |